3-(3-bromo-propyl)-5-bromo-1H-indole
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Description
Scientific Research Applications
Crystal Structure Analysis
- Structural Characteristics : The compound 3-(3-bromopropyl)-5-nitro-1H-indole has been studied for its crystal structure, highlighting the rotation of the nitro groups and the conformation of the propyl subunits. This research provides insights into the molecular structure and bonding characteristics (Garcia, Billodeaux, & Fronczek, 1999).
Chemical Synthesis and Modifications
- Indole-Based Chalcones : Studies on indole-chalcones derived from similar compounds have led to the development of 3-trifluoroacetylindole-chalcone derivatives, showcasing the chemical versatility and potential applications in synthesizing novel compounds (Mphahlele & Maluleka, 2016).
- Synthesis Techniques : Research has been conducted on synthesizing derivatives of bromo indoles, such as 5-bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole, demonstrating methodologies for creating structurally diverse indoles (Zhao-chan, 2013).
- Antitumor and Pharmaceutical Derivatives : Research on 3-hydroxyl-bromo indole derivatives, which have shown potential in antitumor activities and pharmaceutical applications, highlights the medicinal significance of such compounds (Wei, 2011).
Molecular Interactions and Stability
- Hirshfeld Surface Analysis : A study on the molecular interactions and crystal structure of a derivative of 5-bromo-1H-indole showed significant insights into intermolecular connections and thermal stability, which is crucial for understanding the properties of these compounds in various applications (Barakat et al., 2017).
Properties
IUPAC Name |
5-bromo-3-(3-bromopropyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N/c12-5-1-2-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMSLRNTUACHGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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